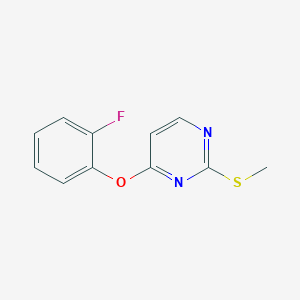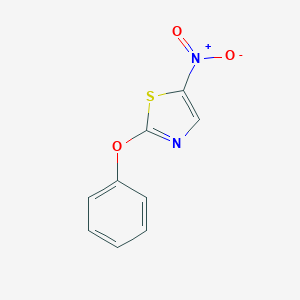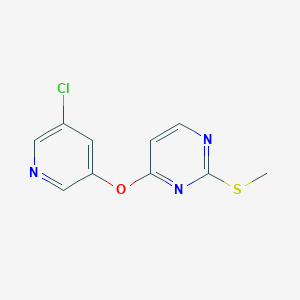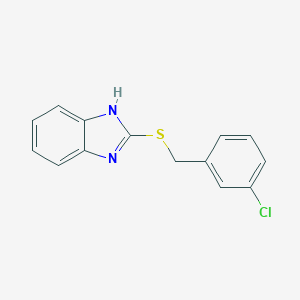
1H-benzimidazol-2-yl 3-chlorobenzyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-benzimidazol-2-yl 3-chlorobenzyl sulfide is a heterocyclic compound that features a benzimidazole ring fused with a 3-chlorobenzyl sulfide group.
Orientations Futures
Benzimidazole and its derivatives, including “1H-benzimidazol-2-yl 3-chlorobenzyl sulfide”, continue to be a focus of research due to their diverse pharmacological activities. Future research may focus on further exploring the biological activities of these compounds and developing potential drugs to target inflammation-promoting enzymes .
Mécanisme D'action
Target of Action
Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes that result in their pharmacological effects . For instance, some benzimidazole derivatives have been found to inhibit various enzymes, disrupting the normal functioning of pathogens and leading to their death .
Biochemical Pathways
These could include pathways involved in cell division, protein synthesis, and metabolic processes, among others .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good bioavailability and stability . The exact properties would depend on the specific structural features of the compound and could be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic transformations.
Result of Action
Based on the known activities of benzimidazole derivatives, the effects could include disruption of essential biochemical processes in pathogens (in the case of antimicrobial and antiparasitic activity), inhibition of cell division (in the case of anticancer activity), or modulation of specific receptors or enzymes (in the case of antihypertensive and anti-inflammatory activity) .
Analyse Biochimique
Biochemical Properties
1H-benzimidazol-2-yl 3-chlorobenzyl sulfide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain enzymes that are crucial for the survival of parasitic organisms, thereby exhibiting antiparasitic activity . Additionally, this compound can modulate the activity of antioxidant enzymes, contributing to its potential therapeutic effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways that regulate cell survival and death . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its anticancer effects . Additionally, this compound can modulate the expression of genes involved in oxidative stress responses, further contributing to its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation products can also have biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as antiparasitic and anticancer activities, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These dosage-dependent effects are important for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by liver enzymes, leading to the formation of active and inactive metabolites . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and brain . The localization and accumulation of this compound in specific tissues can influence its therapeutic and toxic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on DNA replication, gene expression, and oxidative stress responses . Post-translational modifications and targeting signals play a crucial role in directing this compound to these subcellular locations .
Méthodes De Préparation
The synthesis of 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide typically involves the condensation of o-phenylenediamine with appropriate aldehydes or other electrophiles, followed by the introduction of the 3-chlorobenzyl sulfide group. Common synthetic routes include:
Condensation Reaction: o-phenylenediamine reacts with formic acid or trimethyl orthoformate to form the benzimidazole core.
Introduction of Sulfide Group: The benzimidazole core is then reacted with 3-chlorobenzyl chloride in the presence of a base to introduce the sulfide group.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1H-benzimidazol-2-yl 3-chlorobenzyl sulfide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzimidazoles .
Applications De Recherche Scientifique
1H-benzimidazol-2-yl 3-chlorobenzyl sulfide has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
1H-benzimidazol-2-yl 3-chlorobenzyl sulfide can be compared with other benzimidazole derivatives:
1H-benzimidazol-2-yl hydrazones: These compounds also exhibit antiparasitic and antioxidant activities but differ in their chemical structure and specific applications.
1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines: These compounds have antibacterial and cytotoxicity activities.
The uniqueness of this compound lies in its specific combination of the benzimidazole ring and the 3-chlorobenzyl sulfide group, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S/c15-11-5-3-4-10(8-11)9-18-14-16-12-6-1-2-7-13(12)17-14/h1-8H,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLPTTOTMHNCPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
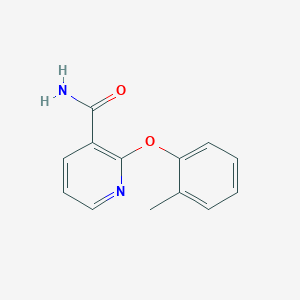
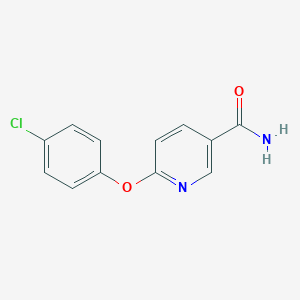
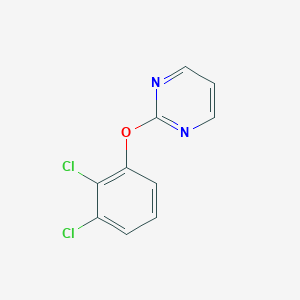
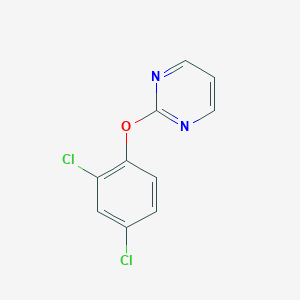


![4-{[2-(Methylsulfanyl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B427882.png)

![3-{[2-(Methylsulfanyl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B427884.png)
